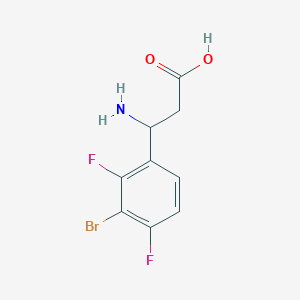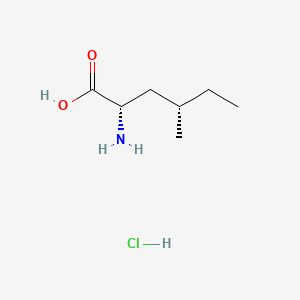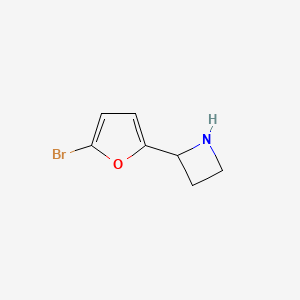![molecular formula C15H15N5O4 B15312897 3-[4-(2-azidoethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B15312897.png)
3-[4-(2-azidoethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(2-azidoethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione is a complex organic compound that features an azido group, an isoindolinone moiety, and a piperidine-2,6-dione structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-azidoethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione typically involves multiple steps. One common route includes the following steps:
Formation of the Isoindolinone Moiety: This can be achieved by cyclizing a suitable precursor, such as a nitrobenzoate derivative, with an amine under acidic conditions.
Introduction of the Azido Group: The azido group can be introduced via a nucleophilic substitution reaction using sodium azide.
Formation of the Piperidine-2,6-dione Structure: This step involves the cyclization of a suitable precursor, such as a brominated glutarimide, with an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include using continuous flow reactors to improve reaction efficiency and yield, as well as employing robust purification techniques to ensure the final product’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(2-azidoethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione can undergo various chemical reactions, including:
Click Chemistry: The azido group can participate in click chemistry reactions with alkynes to form triazoles.
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azido group.
Common Reagents and Conditions
Click Chemistry: Copper(I) or ruthenium catalysts are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium azide for introducing the azido group.
Major Products
Click Chemistry: Formation of triazoles.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-[4-(2-azidoethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for synthesizing bioactive molecules, particularly those with potential anticancer properties.
Materials Science: The compound can be used in the development of new materials with unique properties, such as enhanced solubility and reduced immunogenicity.
Bioconjugation: The azido group allows for easy conjugation with biomolecules, making it useful in bioconjugation studies.
Mécanisme D'action
The mechanism of action of 3-[4-(2-azidoethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione largely depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The azido group can also facilitate the formation of covalent bonds with target molecules, enhancing its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lenalidomide: A derivative of thalidomide with a similar piperidine-2,6-dione structure.
Pomalidomide: Another derivative of thalidomide with enhanced anticancer properties.
Azido-dPEG®4-acid: Contains an azido group and is used in click chemistry reactions.
Uniqueness
3-[4-(2-azidoethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione is unique due to its combination of an azido group, an isoindolinone moiety, and a piperidine-2,6-dione structure
Propriétés
Formule moléculaire |
C15H15N5O4 |
|---|---|
Poids moléculaire |
329.31 g/mol |
Nom IUPAC |
3-[7-(2-azidoethoxy)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C15H15N5O4/c16-19-17-6-7-24-12-3-1-2-9-10(12)8-20(15(9)23)11-4-5-13(21)18-14(11)22/h1-3,11H,4-8H2,(H,18,21,22) |
Clé InChI |
UXAPIBLLLVBCIF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3OCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Azidomethyl)phenyl]methanaminehydrochloride](/img/structure/B15312823.png)
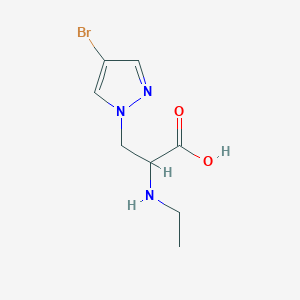
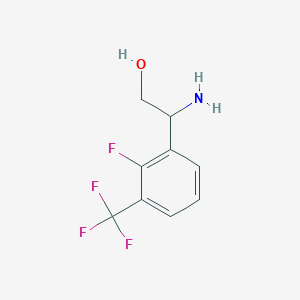
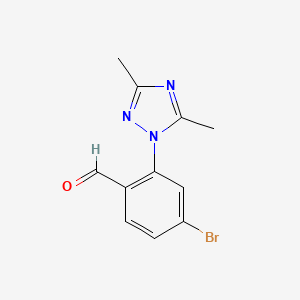
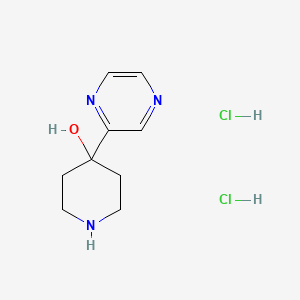
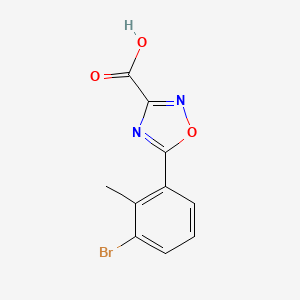
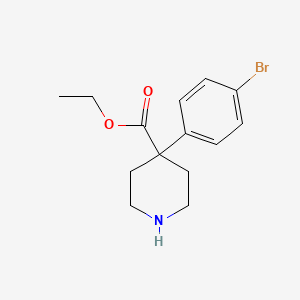
![rac-tert-butyl(1R,2S,3R,5S)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15312868.png)

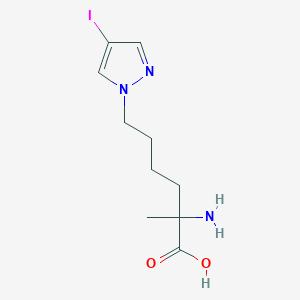
![(2E)-3-[4-(1H-Pyrazol-1-yl)phenyl]-2-propenal](/img/structure/B15312902.png)
